2-Amino-6-methylpyrimidine-4-carbaldehyde
Description
Properties
IUPAC Name |
2-amino-6-methylpyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-4-2-5(3-10)9-6(7)8-4/h2-3H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGWSQQIGVDHBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 2-Amino-4,6-dichloropyrimidine
One common precursor is 2-amino-4,6-dichloropyrimidine, which undergoes selective substitution and functional group transformations.
Selective Substitution and Purification
- The reaction of 2-amino-4,6-dichloropyrimidine with alkali metal alkoxides or hydroxides in polar aprotic solvents (e.g., acetone) at temperatures between 5–60 °C yields selectively substituted pyrimidines.
- For example, reacting with sodium methoxide or ethoxide can introduce methoxy or ethoxy groups at the 6-position; however, these methods typically yield products with impurities requiring further purification.
- Activated carbon treatment during filtration removes colored impurities and by-products, resulting in a highly pure product.
Multicomponent Reaction Approaches
Biginelli-Inspired Three-Component Synthesis
- A reliable and efficient synthetic method involves a one-pot reaction of α-cyanoketones, aldehydes, and guanidines.
- This reaction sequence includes condensation, nucleophilic addition, cyclization, and spontaneous aromatization to yield 2-amino-4,6-disubstituted pyrimidine derivatives.
- Although this method is documented primarily for 2-amino-4,6-diarylpyrimidine-5-carbonitriles, the approach can be adapted to prepare 2-amino-6-methylpyrimidine derivatives with aldehyde functionalities by selecting appropriate aldehyde and ketone components.
Alternative Synthetic Routes and Related Preparations
Preparation of Pyridine Carboxaldehydes as Analogues
- Methods for preparing 2-pyridine carboxaldehyde involve chloromethylation, hydrolysis, and oxidation steps.
- For example, 2-picoline is reacted with chlorinating agents and catalysts to form 2-chloromethylpyridine, which is then hydrolyzed and oxidized to the aldehyde.
- Although this is a pyridine system, similar principles might be adapted for pyrimidine aldehyde synthesis.
Related Pyrimidine Derivatives Preparation
- Patented methods describe preparation of 2-(6-chloro-2-methylpyrimidinyl-4-amino) derivatives through reactions involving chlorinated methylpyrimidines and amides.
- These methods highlight the utility of chloromethyl intermediates and nucleophilic substitution reactions in constructing functionalized pyrimidines.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Considerations
- The substitution of chlorine atoms in 2-amino-4,6-dichloropyrimidine with alkoxides is well-documented but often yields products contaminated with unreacted starting materials or side products, necessitating purification steps such as activated carbon treatment and recrystallization to achieve high purity.
- The Biginelli-inspired multicomponent reaction offers a convergent and efficient route to pyrimidine derivatives with functional groups including amino and aldehyde moieties, with yields up to 89%. This method allows structural diversity and fine-tuning of substituents, which is valuable for structure-activity relationship studies.
- The use of chloromethyl intermediates followed by hydrolysis and oxidation, as demonstrated in pyridine systems, suggests a potential synthetic pathway for the aldehyde functionality in pyrimidines, although direct literature on this exact transformation for 2-amino-6-methylpyrimidine-4-carbaldehyde is limited.
- Patented methods for related pyrimidine compounds emphasize the importance of controlling substitution patterns and reaction conditions to obtain desired functional groups with high selectivity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methylpyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino and aldehyde groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is recognized for its potential as a pharmaceutical intermediate, particularly in the synthesis of various bioactive molecules. Its structural features allow it to participate in several chemical reactions that are essential for drug development.
Antimicrobial Activity
Pyrimidine derivatives, including 2-amino-6-methylpyrimidine-4-carbaldehyde, have been investigated for their antimicrobial properties. A study highlighted the synthesis of pyrimidine-based compounds that exhibited significant antibacterial activity against various pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Name | Activity Type | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| This compound | Antibacterial | 16 | |
| Pyrimidine Salt | Antifungal | 56.4% inhibition |
Anti-inflammatory Properties
Recent research has indicated that pyrimidine derivatives can exhibit anti-inflammatory effects. For instance, compounds derived from this scaffold have shown promising results in inhibiting COX-2 activity, a key enzyme in inflammation pathways . This suggests potential applications in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity of Pyrimidine Derivatives
Agricultural Applications
The compound has shown potential as a plant growth regulator, enhancing crop yield and resistance to diseases. Research indicates that pyrimidines can stimulate plant growth by modulating phytohormone levels and promoting root development.
Plant Growth Stimulation
Studies have demonstrated that certain pyrimidine derivatives can act as growth stimulants in plants, contributing to increased biomass and improved resistance against pathogens . This application is particularly relevant in sustainable agriculture practices.
Material Sciences Applications
In addition to biological applications, this compound has been explored for its utility in material sciences, particularly in the development of polymers and coatings.
Polymer Synthesis
The compound can serve as a monomer or cross-linking agent in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength . Its reactivity allows for the formation of complex structures that can be tailored for specific applications.
Case Studies and Research Insights
Several case studies illustrate the versatility of this compound across different fields:
Case Study: Antimicrobial Development
A recent study focused on synthesizing new antimicrobial agents based on this compound, resulting in derivatives that showed improved efficacy against resistant bacterial strains. The research emphasized structure-activity relationships (SAR) that guided the optimization of these compounds for better biological activity .
Case Study: Agricultural Innovation
Another significant study investigated the use of pyrimidine derivatives as biostimulants in agriculture, revealing their ability to enhance nutrient uptake and stress tolerance in crops under adverse conditions .
Mechanism of Action
The mechanism of action of 2-Amino-6-methylpyrimidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities:
Reactivity and Physicochemical Properties
- Aldehyde Reactivity : The target compound’s aldehyde group enables condensation reactions (e.g., with amines to form imines), unlike the carboxamidine (1116339-75-3) or carboxylic acid (89581-58-8) derivatives .
- Hydrogen Bonding: The amino group in the target compound enhances solubility in polar solvents compared to the methylthio-substituted analogs (770-31-0, 1268522-00-4), which are more lipophilic .
- Acidity/Basicity: The carboxylic acid derivative (89581-58-8) is acidic (pKa ~3-4), whereas the target compound’s amino group (pKa ~4-5) provides weak basicity .
Biological Activity
Overview
2-Amino-6-methylpyrimidine-4-carbaldehyde is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique structure that includes an amino group and an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of enzyme inhibition and as a precursor for various bioactive molecules.
Structure and Functional Groups
The chemical structure of this compound can be represented as follows:
This structure features:
- A pyrimidine ring with nitrogen atoms at positions 1 and 3.
- An amino group at position 2.
- An aldehyde group at position 4.
Types of Reactions
This compound can undergo various chemical reactions, including:
- Oxidation : Conversion to carboxylic acids or other oxidized derivatives.
- Reduction : Transformation of the aldehyde group into an alcohol.
- Substitution : The amino and aldehyde groups can participate in nucleophilic substitution reactions, forming various derivatives.
The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes. The compound can act as an inhibitor of certain enzymes, modulating biochemical pathways critical for various physiological processes. Its ability to bind to active sites on enzymes allows it to block their activity, leading to potential therapeutic effects.
Enzyme Inhibition Studies
Research has demonstrated that derivatives of pyrimidine compounds, including this compound, exhibit significant inhibitory effects on a range of enzymes. For example, studies have shown that related compounds can inhibit protein tyrosine kinases such as EGFR and ErbB-2 with IC50 values in the nanomolar range .
Case Studies
Applications in Medicinal Chemistry
The versatility of this compound makes it a valuable building block in medicinal chemistry:
- Synthesis of Bioactive Molecules : It serves as a precursor for synthesizing more complex heterocyclic compounds with potential therapeutic applications.
- Development of Enzyme Inhibitors : Its structural features allow for the design of selective enzyme inhibitors, which are crucial in treating diseases such as cancer and diabetes.
Comparative Analysis
Q & A
(Basic) What are the key synthetic strategies for 2-Amino-6-methylpyrimidine-4-carbaldehyde, and how can reaction conditions be optimized for yield improvement?
Answer:
The synthesis of pyrimidine derivatives like this compound typically involves cyclocondensation reactions or functionalization of preformed pyrimidine cores. For example:
- Cyclocondensation: Reacting β-keto aldehydes with guanidine derivatives under acidic conditions can yield the pyrimidine scaffold. Temperature control (80–100°C) and solvent selection (e.g., ethanol or acetic acid) are critical for regioselectivity .
- Aldehyde Introduction: Post-synthetic oxidation of a methyl group (e.g., using MnO₂ or CrO₃) or direct formylation via Vilsmeier-Haack reaction (POCl₃/DMF) may introduce the aldehyde moiety.
Optimization Table:
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | Higher temps favor cyclization but risk decomposition |
| Solvent | EtOH, AcOH, DMF | Polar aprotic solvents improve aldehyde stability |
| Catalyst | HCl, H₂SO₄, or Lewis acids | Acid concentration affects reaction rate and byproduct formation |
| Reaction Time | 6–24 hours | Prolonged time increases conversion but may degrade sensitive groups |
(Advanced) How can density functional theory (DFT) models predict the electronic properties and reactivity of this compound in nucleophilic addition reactions?
Answer:
DFT calculations (e.g., B3LYP/6-31G* basis set) can map the compound’s frontier molecular orbitals (FMOs) to predict sites of nucleophilic/electrophilic attack. Key steps:
Geometry Optimization: Minimize energy to determine the most stable conformation.
FMO Analysis: The aldehyde group’s LUMO (lowest unoccupied molecular orbital) typically localizes on the carbonyl carbon, making it susceptible to nucleophilic attack (e.g., by amines or hydrazines) .
Solvent Effects: Include implicit solvent models (e.g., PCM for water or ethanol) to simulate reaction environments.
Example Data Contradiction:
Experimental data may show slower reactivity than DFT predictions due to steric hindrance from the methyl group at position 5. Adjust models by incorporating van der Waals radii to account for steric effects .
(Basic) What spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
Answer:
- ¹H/¹³C NMR: The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Pyrimidine ring protons (e.g., NH₂) resonate at δ 6.5–7.5 ppm, split due to coupling with adjacent groups .
- IR Spectroscopy: A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde, while NH₂ stretches appear at ~3300–3400 cm⁻¹.
- Mass Spectrometry: Molecular ion [M+H]⁺ peaks validate the molecular weight. Fragmentation patterns (e.g., loss of CHO group) confirm structural motifs.
Reference Table for NMR (Analogous Compound):
| Proton Position | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aldehyde (CHO) | 10.1 | Singlet | C4-CHO |
| NH₂ | 7.2 | Broad | C2-NH₂ |
| C6-CH₃ | 2.4 | Singlet | Methyl group |
(Advanced) How can researchers resolve contradictions in observed vs. predicted biological activity of this compound derivatives?
Answer:
Discrepancies often arise from:
- Solubility Issues: Poor aqueous solubility may reduce in vitro activity. Use co-solvents (e.g., DMSO ≤1%) or prodrug strategies.
- Metabolic Instability: Aldehyde groups are prone to oxidation. Replace with bioisosteres (e.g., oximes) or stabilize via intramolecular hydrogen bonding .
- Off-Target Effects: Screen against related enzymes (e.g., kinases) using competitive binding assays.
Case Study:
A derivative showed lower anticancer activity than predicted. HPLC-MS analysis revealed rapid aldehyde oxidation to carboxylic acid in cell media. Solution: Introduce a methyl group ortho to the aldehyde to sterically hinder oxidation .
(Basic) What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., POCl₃) .
- Waste Disposal: Aldehyde-containing waste must be neutralized (e.g., with sodium bisulfite) before disposal in designated organic waste containers .
- Emergency Measures: In case of skin contact, rinse with water for 15 minutes and seek medical attention if irritation persists .
(Advanced) What strategies enable regioselective functionalization of the pyrimidine ring in this compound?
Answer:
- Directed Metalation: Use LDA (lithium diisopropylamide) at low temperatures (-78°C) to deprotonate the NH₂ group, directing electrophiles to position 5 .
- Cross-Coupling: Suzuki-Miyaura coupling (Pd catalysis) at position 2 requires protection of the NH₂ group (e.g., as a Boc derivative) to prevent catalyst poisoning.
Example Reaction:
| Reaction Type | Conditions | Regioselectivity | Yield |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C | C5 | 65% |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | C2 (with Boc protection) | 45% |
(Basic) How does the electronic nature of substituents influence the stability of this compound in solution?
Answer:
- Electron-Withdrawing Groups (EWGs): Enhance aldehyde stability by reducing electron density on the carbonyl (e.g., nitro groups at C5 decrease hydration).
- Electron-Donating Groups (EDGs): Increase susceptibility to nucleophilic attack or oxidation. For example, methyl groups (EDG) at C6 may accelerate aldol condensation in basic media.
Stability Data (Analogous Compounds):
| Substituent | Half-life (pH 7.4) | Degradation Pathway |
|---|---|---|
| NO₂ (C5) | >24 hours | Oxidation-resistant |
| OMe (C5) | 2 hours | Aldol condensation |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
